molecular formula C17H20F3N3O3S B12367525 3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid

3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid

Cat. No.: B12367525
M. Wt: 403.4 g/mol
InChI Key: INOLLUIRXPMSCU-UHFFFAOYSA-N
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Description

3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid is a complex organic compound that features a pyrazole ring, a thiophene ring, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrazole ring, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(trifluoromethyl)pyrazole: Shares the pyrazole core but lacks the thiophene and hexanoic acid moieties.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the pyrazole and hexanoic acid components.

    Hexanoic acid: Simple aliphatic acid without the aromatic rings.

Uniqueness

The uniqueness of 3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid lies in its combination of a pyrazole ring, a thiophene ring, and a hexanoic acid chain, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H20F3N3O3S

Molecular Weight

403.4 g/mol

IUPAC Name

3-methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid

InChI

InChI=1S/C17H20F3N3O3S/c1-9(7-13(24)25)6-10(2)14-12(4-5-27-14)21-16(26)11-8-23(3)22-15(11)17(18,19)20/h4-5,8-10H,6-7H2,1-3H3,(H,21,26)(H,24,25)

InChI Key

INOLLUIRXPMSCU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C)CC(=O)O

Origin of Product

United States

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